![molecular formula C23H23F B188975 4-(4-Ethylphenyl)-2-fluoro-1-(4-propylphenyl)benzene CAS No. 95759-44-7](/img/structure/B188975.png)
4-(4-Ethylphenyl)-2-fluoro-1-(4-propylphenyl)benzene
Description
The compound “4-(4-Ethylphenyl)-2-fluoro-1-(4-propylphenyl)benzene” is a complex organic molecule that contains a benzene ring, which is a cyclic hydrocarbon with a formula C6H6. This molecule also has ethyl (C2H5) and propyl (C3H7) substituents attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation . This reaction could introduce the ethyl and propyl groups to the benzene ring. The introduction of a fluorine atom could be achieved through halogenation .Molecular Structure Analysis
The molecule is likely to be planar due to the structure of the benzene ring . The positions of the substituents (ethyl, propyl, and fluorine groups) on the benzene ring can influence the molecule’s properties.Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, it could undergo further electrophilic aromatic substitution reactions. The presence of the ethyl and propyl groups could activate the benzene ring towards electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the substituents on the benzene ring. Factors that could influence the properties include polarity, boiling point, melting point, and solubility .Scientific Research Applications
Computational Studies and Material Science
DFT-based Study on Nematic Liquid Crystals
Computational density functional theory (DFT) studies on nematic liquid crystal molecules, including derivatives similar to "4-(4-Ethylphenyl)-2-fluoro-1-(4-propylphenyl)benzene," have shown that the molecular polarizability and HOMO–LUMO gap are significantly affected by the electric field. These findings indicate the potential of such compounds in electronic and photonic applications due to their tunable electronic properties (Upadhyay et al., 2020).
Organic Chemistry and Catalysis
Biotransformations Catalyzed by Enzymes
Research on 4-Ethylphenol methylenehydroxylase from Pseudomonas putida JD1 has revealed its activity with a range of 4-alkylphenols as substrates, including propyl and butyl derivatives. This enzyme's action on these substrates highlights the potential for enzymatic biotransformation of similar compounds in synthetic organic chemistry (Hopper & Cottrell, 2003).
Polymer Science
Synthesis and Copolymerization
Novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been synthesized and copolymerized with styrene, demonstrating the versatility of these compounds in creating novel polymeric materials. The copolymers exhibit significant thermal stability and have potential applications in various industries (Kharas et al., 2016).
Advanced Materials and Applications
Fluorination of Aromatic Compounds
Studies on the fluorination of aromatic compounds with xenon difluoride in the presence of boron trifluoride etherate have shown that specific fluoro-substituted benzene derivatives can be synthesized with high yields. This research opens new pathways for the synthesis of fluoroaromatic compounds with potential applications in medicinal chemistry and materials science (Fedorov et al., 2015).
properties
IUPAC Name |
4-(4-ethylphenyl)-2-fluoro-1-(4-propylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F/c1-3-5-18-8-12-20(13-9-18)22-15-14-21(16-23(22)24)19-10-6-17(4-2)7-11-19/h6-16H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGFTFFIFLHYQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)CC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364940 | |
Record name | 3~4~-Ethyl-2~2~-fluoro-1~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenyl)-2-fluoro-1-(4-propylphenyl)benzene | |
CAS RN |
95759-44-7 | |
Record name | 2-BB(F)B-3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95759-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3~4~-Ethyl-2~2~-fluoro-1~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4''-Ethyl-2'-fluor-4-propyl-1,1':4',1''-terphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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